?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide
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Overview
Description
?(2)-lead(2+) 2,11,20,29,37,38,39,40-octaazanonacyclo[28.6.1.1(3),(1)?.1(1)(2),(1)?.1(2)(1),(2)?.0?,?.0(1)(3),(1)?.0(2)(2),(2)?.0(3)(1),(3)?]tetraconta-1(37),2,5,8,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-4,7-diide is a complex chemical compound with the molecular formula C32H16N8Pb and a molecular weight of 719.7 . This compound belongs to the family of phthalocyanines, which are known for their vibrant colors and extensive applications in various fields such as dyes, pigments, and catalysts.
Preparation Methods
The synthesis of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- typically involves the reaction of lead salts with phthalocyanine precursors under controlled conditions. The reaction is carried out in the presence of a solvent, such as dimethylformamide or chloroform, and requires heating to facilitate the formation of the phthalocyanine ring . Industrial production methods often involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can occur with reducing agents such as hydrogen or hydrazine, resulting in the formation of reduced lead species.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. In catalytic applications, the compound facilitates the transfer of electrons, promoting the desired chemical transformations .
Comparison with Similar Compounds
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- can be compared with other phthalocyanine compounds such as copper phthalocyanine and zinc phthalocyanine. While all these compounds share a similar phthalocyanine core, the central metal atom significantly influences their properties and applications. For example:
Copper phthalocyanine: Known for its excellent stability and use as a blue pigment in inks and coatings.
Zinc phthalocyanine: Widely used in photodynamic therapy due to its high efficiency in generating reactive oxygen species.
The unique properties of Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, such as its specific catalytic activity and photodynamic properties, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYJDCCFQPFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Pb+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Pb |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15187-16-3 |
Source
|
Record name | Lead phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15187-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lead phthalocyanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015187163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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